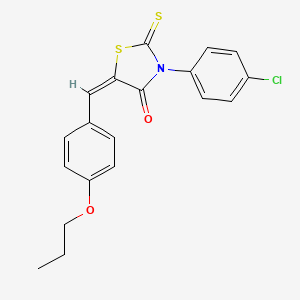
dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate), also known as M2TB, is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields. M2TB is a thienyl-based diketone that has been synthesized through a variety of methods and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
Dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been used as a dopant in organic field-effect transistors, leading to improved performance. In optoelectronics, dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been used as a sensitizer in dye-sensitized solar cells, leading to increased efficiency. In photovoltaics, dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been used as a building block in the synthesis of new materials for organic solar cells.
Mecanismo De Acción
The mechanism of action of dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) is not well understood, but it is believed to interact with the active sites of enzymes and proteins, leading to changes in their activity. dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been shown to protect neurons from oxidative stress and to reduce inflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) in lab experiments include its ease of synthesis, its stability, and its potential applications in various fields. The limitations of using dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) in lab experiments include its toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate), including the development of new synthesis methods, the investigation of its potential applications in other fields, such as medicine and agriculture, and the study of its mechanism of action and potential side effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) and its potential as a therapeutic agent.
Métodos De Síntesis
Dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) can be synthesized through a variety of methods, including the reaction of 5,5'-methylenebis(2-thiophenol) with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of 5,5'-methylenebis(2-thiophenol) with ethyl acetoacetate in the presence of triethylamine. The product can be purified through recrystallization or column chromatography.
Propiedades
IUPAC Name |
methyl 4-[5-[[5-(4-methoxy-4-oxobutanoyl)thiophen-2-yl]methyl]thiophen-2-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6S2/c1-24-18(22)9-5-14(20)16-7-3-12(26-16)11-13-4-8-17(27-13)15(21)6-10-19(23)25-2/h3-4,7-8H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWHHNCONQTJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(S1)CC2=CC=C(S2)C(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[5-[[5-(4-methoxy-4-oxobutanoyl)thiophen-2-yl]methyl]thiophen-2-yl]-4-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

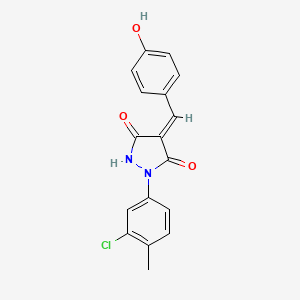
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(methylthio)acetamide](/img/structure/B5066254.png)
![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5066257.png)
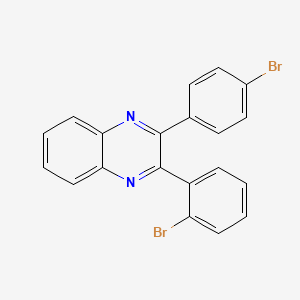
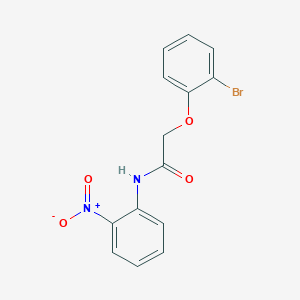
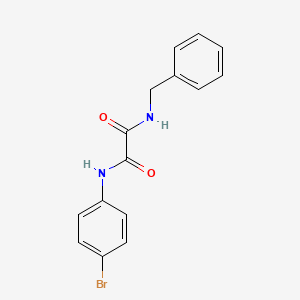

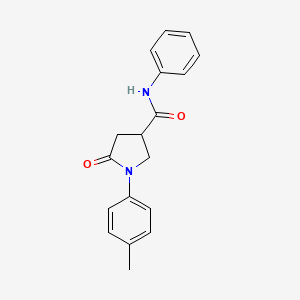
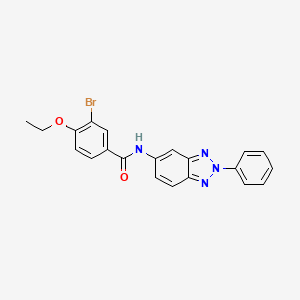
![N-[2-(2-pyrazinyl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5066298.png)
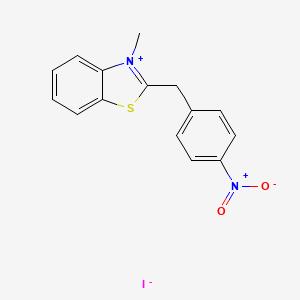
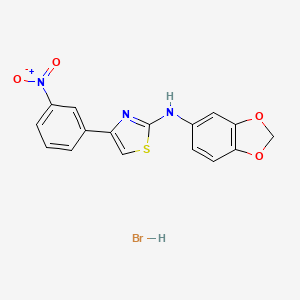
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5066324.png)
